molecular formula C19H14 B138361 6-Methylchrysene CAS No. 1705-85-7

6-Methylchrysene

Cat. No. B138361
Key on ui cas rn: 1705-85-7
M. Wt: 242.3 g/mol
InChI Key: ASVDRLYVNFOSCI-UHFFFAOYSA-N
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Patent
US05821387

Procedure details

A mixture of palladium on carbon (10%, 5.0 g) and 6-methyl-7,8,9,10-tetrahydro-chrysene (64.0 g, 0.24 mol) in triglyme (290 mL) was heated at 210° C. under a slow nitrogen stream. The progress of the reaction was monitored by NMR analysis that showed the reaction was 72% complete after 4 hours. The heating was discontinued after 18 hours when essentially all of the starting material had been consumed. The mixture was cooled to 100° C. and filtered to remove the catalyst. The solution was then cooled further to 0° C., and filtered to give 42.9 g (68% yield) of 6-methylchrysene. The filtrate was diluted with water (300 mL) and filtered to give an additional 15.5 g (93% combined yield) of 6-methylchrysene. 1H NMR (CDCl3) 2.86 (s, 3 H), 7.6 (m, 4 H), 7.9 (m, 2 H), 8.1 (m, 1 H), 8.55 (s, 1 H), 8.65 (m, 1 H), 8.8 (m, 2 H).
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:13](=[C:14]3[C:19]=1[CH2:18][CH2:17][CH2:16][CH2:15]3)[CH:12]=[CH:11][C:10]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]2=1>[Pd].COCCOCCOCCOC>[CH3:1][C:2]1[CH:3]=[C:4]2[C:13](=[C:14]3[C:19]=1[CH:18]=[CH:17][CH:16]=[CH:15]3)[CH:12]=[CH:11][C:10]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]2=1

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
CC=1C=C2C=3C=CC=CC3C=CC2=C2CCCCC12
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
290 mL
Type
solvent
Smiles
COCCOCCOCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
complete after 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
when essentially all of the starting material had been consumed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 100° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled further to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC=1C=C2C=3C=CC=CC3C=CC2=C2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 42.9 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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